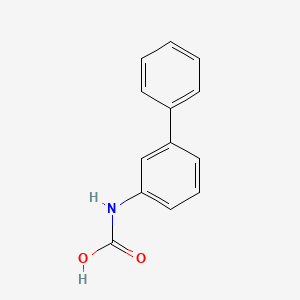

1,1'-Biphenyl-3-ylcarbamic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

(3-phenylphenyl)carbamic acid |

InChI |

InChI=1S/C13H11NO2/c15-13(16)14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14H,(H,15,16) |

InChI Key |

DRECIEYEWWKVNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1,1 Biphenyl 3 Ylcarbamic Acid

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis of 1,1'-Biphenyl-3-ylcarbamic acid involves strategically disconnecting the molecule into simpler, more readily available precursors. The two primary disconnections are at the carbamic acid linkage (C–N bond) and the biphenyl (B1667301) linkage (C–C bond).

C–N Bond Disconnection: This approach simplifies the target molecule into 3-aminobiphenyl (B1205854) and a carboxylating agent. This is the most direct route, assuming the availability of 3-aminobiphenyl. The carboxylating agent could be phosgene (B1210022) or a derivative, though greener alternatives like carbon dioxide are increasingly preferred. nih.gov

C–C Bond Disconnection: This strategy focuses on constructing the biphenyl core first. It breaks the bond between the two phenyl rings, leading to two potential pathways, most commonly involving a Suzuki cross-coupling reaction:

Pathway A: Coupling of 3-aminophenylboronic acid with a halobenzene (e.g., bromobenzene (B47551) or iodobenzene).

Pathway B: Coupling of phenylboronic acid with a 3-haloaniline derivative (e.g., 3-bromoaniline (B18343) or 3-iodoaniline).

Key Precursors:

3-Aminobiphenyl

3-Haloaniline (e.g., 3-bromoaniline)

Phenylboronic acid

3-Aminophenylboronic acid

Halobenzene (e.g., bromobenzene)

Carbonyl source (e.g., CO₂, isocyanate, chloroformate)

Classical and Contemporary Approaches to Carbamic Acid Formation

The formation of the N-aryl carbamate (B1207046) group is a critical step in the synthesis of the title compound. Methodologies range from classical reactions to modern, catalytically driven processes that offer greater efficiency and sustainability.

Palladium-Catalyzed Cross-Coupling Strategies for N-Aryl Carbamates

Palladium catalysis has become a powerful tool for forming C–N bonds. A highly efficient one-pot method for synthesizing N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl halides (chlorides) or triflates with sodium cyanate. organic-chemistry.orgmit.edumit.edu This process generates an aryl isocyanate intermediate in situ, which is then trapped by an alcohol to form the corresponding carbamate. organic-chemistry.orgacs.orgthieme-connect.com

This methodology is notable for its broad substrate scope and tolerance of various functional groups. acs.orgthieme-connect.com The use of aryl triflates can expand the scope further, allowing for the synthesis of sterically hindered carbamates. organic-chemistry.orgmit.edumit.edu The choice of ligand is crucial for the success of these reactions, with specialized biaryl phosphine (B1218219) ligands often employed to facilitate the catalytic cycle. organic-chemistry.org

Metal-Free and Green Chemistry Synthetic Pathways

Growing emphasis on sustainable chemistry has spurred the development of metal-free and environmentally benign synthetic routes.

Organocatalytic Methods: A notable metal-free approach involves the reaction of aromatic amines with cyclic organic carbonates, catalyzed by an organic base like triazabicyclodecene (TBD). nih.govucla.edu This reaction proceeds under mild, ambient conditions and offers high chemo- and site-selectivity, providing N-aryl carbamates in good to excellent yields. nih.govucla.edudntb.gov.ua Computational studies suggest the reaction proceeds via an effective proton-relay mechanism mediated by the organocatalyst. nih.govucla.edu

CO₂ as a C1 Feedstock: Utilizing carbon dioxide as a renewable, non-toxic, and inexpensive C1 source is a key goal of green chemistry. nih.govresearchgate.net The direct synthesis of carbamates from CO₂, amines, and alcohols is an attractive, halogen-free alternative to traditional methods that use toxic reagents like phosgene. researchgate.netrsc.org This process typically involves the reaction of an amine with CO₂ to form a carbamic acid intermediate, which then undergoes dehydrative condensation with an alcohol. While this condensation step can be challenging, various catalytic systems are being developed to improve its efficiency.

Optimization of Reaction Conditions for Yield, Selectivity, and Efficiency

Optimizing reaction parameters is essential for maximizing product yield and purity while minimizing reaction times and waste. For the synthesis of this compound and related N-aryl carbamates, key parameters include the choice of catalyst, solvent, base, temperature, and reactant ratios.

| Parameter | Condition / Reagent | Effect on Reaction | Source |

| Catalyst System | Pd₂(dba)₃ with specialized phosphine ligands | Essential for high yields in cross-coupling reactions. Preheating the catalyst and ligand can be beneficial. | acs.org |

| Solvent | Toluene (B28343), t-BuOH, Dioxane, Acetonitrile | Solvent choice significantly impacts solubility and reaction rates. Dioxane is common for Suzuki couplings, while toluene or t-BuOH are used in carbamate formation. | thieme-connect.comnih.gov |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | The base is crucial for both coupling reactions and CO₂-based syntheses. Cesium carbonate has shown high efficacy in promoting carbamate formation from CO₂. | |

| Temperature | 40-110 °C | Higher temperatures often increase reaction rates but can lead to side products or decomposition. Optimal temperature depends on the specific methodology. | thieme-connect.comgoogle.com |

| Reactant Ratio | Excess of one reagent (e.g., alcohol or boronic acid) | Using an excess of a less expensive reagent can drive the reaction to completion. | thieme-connect.comnih.gov |

This table is interactive. Click on the headers to sort the data.

Scale-Up Considerations and Process Chemistry for Industrial Relevance

Transitioning a synthetic route from the laboratory bench to an industrial scale introduces a new set of challenges related to safety, cost, efficiency, and regulatory compliance. For this compound, several factors are critical for successful scale-up.

Process Safety: The use of highly toxic reagents like phosgene is avoided in modern industrial processes. Handling pyrophoric or air-sensitive reagents, such as palladium catalysts, requires specialized equipment and procedures. The thermal stability of intermediates is also a key concern; for instance, some aldehyde intermediates can be unstable and difficult to manage on a large scale. google.com

Cost-Effectiveness: The cost of starting materials, catalysts, and solvents is a major driver in process chemistry. While palladium catalysts are highly effective, their cost can be prohibitive. Developing robust, recoverable catalysts or transitioning to less expensive metal-free organocatalytic systems can significantly improve the economic viability of the process. nih.govucla.edu

Hardware and Waste Management: Industrial synthesis may employ large batch reactors or continuous flow systems. Flow chemistry can offer advantages in terms of safety, heat transfer, and scalability. Adherence to green chemistry principles, such as minimizing solvent use and designing atom-economical reactions, is crucial for reducing the environmental impact and cost of waste disposal. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of 1,1 Biphenyl 3 Ylcarbamic Acid

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the cornerstone for confirming the molecular structure of 1,1'-Biphenyl-3-ylcarbamic acid, with each technique offering unique insights into its composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework and establishing the connectivity of atoms. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure. nih.gov

In ¹H NMR, the aromatic protons of the two phenyl rings would typically appear as a complex series of multiplets in the range of δ 7.0–8.0 ppm. rsc.org The proton of the carboxylic acid (–COOH) and the amine proton (–NH–) of the carbamic acid group would appear as distinct, often broad, singlets, with chemical shifts that can be sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The spectrum would show distinct signals for the carboxyl carbon, the two ipso-carbons of the biphenyl (B1667301) linkage, and the other aromatic carbons. rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign these signals by showing correlations between adjacent protons and between protons and carbons several bonds away, respectively, thus confirming the 3-position of the carbamic acid group on the biphenyl scaffold.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons (C-H) | 7.0 - 8.0 (multiplets) | 115 - 145 |

| Amine Proton (N-H) | Variable (broad singlet) | - |

| Carboxylic Acid Proton (O-H) | Variable (broad singlet) | - |

Note: Predicted values are based on data from structurally similar compounds. rsc.org

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound, these spectra would confirm the presence of the carbamic acid and biphenyl moieties.

Key expected vibrations include:

N-H Stretching: A moderate to sharp absorption band around 3300-3400 cm⁻¹ in the IR spectrum.

O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ from the carboxylic acid group, often overlapping with C-H stretches.

C-H Aromatic Stretching: Weak to medium bands just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ from the carbonyl group of the carbamic acid.

C=C Aromatic Stretching: Several medium to sharp bands in the 1450-1600 cm⁻¹ region.

Biphenyl C-C Stretch: Raman spectroscopy is particularly useful for identifying the inter-ring C-C stretching vibration, with biphenyl and its derivatives showing characteristic peaks. For example, unsubstituted biphenyl has a strong Raman peak around 1276 cm⁻¹. researchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3400 |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| C=O (Carbonyl) | Stretching | 1680 - 1720 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |

Mass spectrometry (MS) provides crucial information on the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the mass of this compound (C₁₃H₁₁NO₂) with high precision, confirming its molecular formula. nist.gov

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The molecular ion peak (M⁺) would be observed, and key fragments would likely arise from:

Loss of CO₂ (44 Da) from the carbamic acid moiety.

Cleavage of the C-N bond.

Fission of the bond connecting the two phenyl rings, leading to fragments corresponding to substituted and unsubstituted phenyl ions.

These fragmentation patterns serve as a molecular fingerprint, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Single-crystal X-ray crystallography provides the most definitive structural information in the solid state, yielding precise measurements of bond lengths, bond angles, and torsion angles. For this compound, a key parameter determined would be the dihedral (twist) angle between the two phenyl rings. In substituted biphenyls, this angle is typically non-zero due to steric hindrance, resulting in a twisted conformation. nih.gov For example, a related biphenyl derivative was found to have a dihedral angle of 25.93(4)°. nih.govuky.edu

Furthermore, crystallographic analysis would reveal how the molecules pack in the crystal lattice. The carbamic acid functional group is capable of forming strong intermolecular hydrogen bonds (N-H···O=C and O-H···O=C). These interactions would likely dominate the crystal packing, organizing the molecules into specific arrangements like chains or sheets. researchgate.net

Analysis of Conformational Preferences and Rotational Barriers

The biphenyl scaffold is not rigid; rotation can occur around the central carbon-carbon single bond. The study of this rotation is key to understanding the molecule's conformational preferences. The most stable conformation for most biphenyls is a twisted geometry, which represents a compromise between the stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a perpendicular arrangement). biomedres.us

The energy required to rotate from the stable twisted conformation to the planar (dihedral angle of 0°) or perpendicular (dihedral angle of 90°) transition states is known as the rotational barrier. These barriers can be measured experimentally using dynamic NMR (DNMR) spectroscopy at variable temperatures and can also be calculated using computational methods like Density Functional Theory (DFT). rsc.orgresearchgate.net For unsubstituted biphenyl, the barriers to rotation are relatively low, in the range of 6-9 kJ/mol. comporgchem.com The presence of the carbamic acid group at the 3-position is not expected to create a significantly high barrier to rotation, as it does not impose major steric hindrance at the ortho positions.

Table 3: Experimental and Calculated Rotational Barriers for Biphenyl Systems

| System | Method | Barrier at 0° (kJ/mol) | Barrier at 90° (kJ/mol) | Reference |

|---|---|---|---|---|

| Biphenyl (Gas-phase) | Experiment | 6.0 ± 2.1 | 6.5 ± 2.0 | comporgchem.com |

| Biphenyl | Calculation (CCSD(T)) | 8.0 | 8.3 | comporgchem.com |

Investigations of Chirality and Atropisomerism in Biphenyl Systems

Hindered rotation around the central single bond in appropriately substituted biphenyls can lead to a form of axial chirality known as atropisomerism. researchgate.net This occurs when the rotational barrier is high enough to allow for the isolation of stable, non-superimposable, mirror-image conformers (enantiomers) at room temperature. nih.gov

For atropisomerism to be observable and lead to stable isomers, bulky substituents are typically required at the ortho positions of both phenyl rings. These substituents clash in the planar transition state, dramatically increasing the rotational energy barrier. researchgate.net

In the case of this compound, the substituent is at a meta-position. There are no bulky ortho-substituents. Therefore, the rotational barrier around the biphenyl axis is expected to be low, and the conformers will interconvert rapidly at room temperature. nih.gov While the molecule possesses dynamic axial chirality, it does not exhibit stable atropisomerism. acs.org The study of a related phenyl carbamate (B1207046) derivative, which is axially chiral due to substitution patterns, confirms that the biphenyl scaffold is a key source of this stereochemical feature when hindered rotation is present. researchgate.net

Computational Chemistry and Theoretical Studies of 1,1 Biphenyl 3 Ylcarbamic Acid

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and stability. Methods like Density Functional Theory (DFT) are employed to investigate these characteristics. scispace.comaun.edu.eg

The electronic properties of 1,1'-Biphenyl-3-ylcarbamic acid, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining its reactivity. aun.edu.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. aun.edu.eg For related structures, DFT calculations have been used to derive and validate quantitative structure-activity relationship (QSAR) models by correlating electronic properties with biological activity. scispace.com

Molecular Electrostatic Potential (MEP) maps are another output of these calculations, which illustrate the charge distribution across the molecule. These maps reveal electrophilic (electron-poor) and nucleophilic (electron-rich) sites, predicting how the molecule will interact with other chemical species. Generally, this compound is stable under standard laboratory conditions but may be susceptible to decomposition at extreme temperatures or pH levels. evitachem.com

Table 1: Key Electronic Properties from Quantum Chemical Calculations

| Property | Significance | Application to this compound |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability; relates to reactivity. | Defines the molecule's potential to engage in reactions as a nucleophile. |

| LUMO Energy | Indicates electron-accepting ability; relates to reactivity. | Defines the molecule's potential to engage in reactions as an electrophile. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. | A larger gap implies greater stability. aun.edu.eg |

| MEP Map | Visualizes charge distribution and reactive sites. | Identifies regions likely to participate in hydrogen bonding or other non-covalent interactions. scispace.com |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

In the context of drug design, MD simulations are often used to refine the results of docking studies. nih.gov After a molecule is computationally placed (docked) into a protein's active site, an MD simulation can assess the stability of the resulting complex. These simulations reveal how the ligand and protein adapt to each other's presence and can confirm whether the initial binding pose is maintained over time, providing a more realistic view of the molecular recognition process. nih.gov

Reactivity Prediction and Reaction Mechanism Elucidation

Theoretical studies are instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. The molecule's structure contains a biphenyl (B1667301) group and a carbamic acid moiety, both of which contribute to its chemical behavior. evitachem.com

The carbamic acid group is intrinsically reactive and can participate in various organic transformations. evitachem.comnih.gov It can react with strong acids or bases. The nitrogen atom's lone pair of electrons and the carbonyl group make it susceptible to nucleophilic and electrophilic attacks. Frontier Molecular Orbital (FMO) theory, based on HOMO and LUMO energies, helps to explain and predict this reactivity. aun.edu.eg

Computational methods can also model reaction pathways, for instance, in its synthesis via coupling reactions. These studies can help optimize reaction conditions by calculating the energies of reactants, transition states, and products, thereby providing a deeper understanding of the reaction mechanism at a molecular level. evitachem.com

In Silico Structure-Activity Relationship (SAR) Modeling and Pharmacophore Generation

In silico Structure-Activity Relationship (SAR) modeling is a computational approach used to correlate a molecule's structural features with its biological activity. For derivatives of this compound, such as O-arylcarbamates, Quantitative Structure-Activity Relationship (QSAR) studies have been performed to understand how different chemical substituents affect their potency as enzyme inhibitors. nih.govacs.org

A QSAR study on cyclohexylcarbamic acid biphenyl-3-yl esters, for example, revealed a clear relationship between the lipophilicity of substituents on the distal phenyl ring and the compound's inhibitory potency against fatty acid amide hydrolase (FAAH). acs.org The analysis showed that introducing small, polar groups at the meta position significantly improved inhibitory activity, whereas large, lipophilic groups were detrimental. acs.org Such models provide predictive tools for designing more potent compounds.

Pharmacophore modeling is another key in silico technique that identifies the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model for a class of inhibitors typically includes features like hydrogen-bond acceptors/donors, hydrophobic regions, and aromatic rings. For compounds structurally related to this compound, a pharmacophore model (Hypo1) was developed for chymase inhibitors, consisting of two hydrogen-bond acceptors and three hydrophobic aromatic features. scispace.com This model serves as a 3D query to screen virtual libraries for new potential inhibitors that match the required spatial arrangement of features. frontiersin.orgunipi.it

Table 2: Example QSAR Findings for Biphenyl-3-yl Carbamate (B1207046) Derivatives

| Structural Modification | Effect on FAAH Inhibition | Reference |

|---|---|---|

| Introduction of large lipophilic groups | Detrimental to activity | acs.org |

| Introduction of small polar/hydrophilic groups | Favorable impact on activity | acs.org |

| Meta-position substitution on O-phenyl ring | Positively correlated with inhibition | acs.org |

Ligand-Target Docking Studies for Molecular Interaction Insights

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the molecular basis of a drug's action and for structure-based drug design. For compounds like this compound and its derivatives, docking studies can identify key interactions within the active site of a target enzyme or receptor. nih.govnih.gov

Docking simulations place the ligand into the protein's binding pocket in various possible conformations and score them based on binding affinity. Successful docking studies on related biphenyl structures have shown that these molecules can establish multiple types of interactions, including:

Hydrogen bonds: Often involving the carbamate group or other polar moieties. nih.gov

Hydrophobic interactions: With nonpolar amino acid residues in the active site. scispace.com

π-π stacking: Interactions between the aromatic phenyl rings of the ligand and aromatic residues of the protein, such as Tryptophan (Trp), Tyrosine (Tyr), or Phenylalanine (Phe). nih.govnih.gov

These studies provide detailed insights into why a particular ligand binds to a specific target and can explain the results of SAR studies. For instance, docking can show how a small polar substituent enhances binding by forming an additional hydrogen bond that a larger, nonpolar group cannot. scispace.comnih.gov

Chemical Reactivity and Derivatization Strategies for 1,1 Biphenyl 3 Ylcarbamic Acid

Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Biphenyl (B1667301) Core

The biphenyl core of 1,1'-Biphenyl-3-ylcarbamic acid is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the electronic effects of the carbamic acid group and the unsubstituted phenyl ring.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the case of this compound, the carbamic acid group (-NHCOOH) is an activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. masterorganicchemistry.com The phenyl group is also considered an activating group and directs incoming electrophiles to the ortho and para positions. pearson.comyoutube.com

The first step in electrophilic aromatic substitution is the attack of the aromatic ring on an electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. wikipedia.orglibretexts.org The stability of this intermediate determines the rate and regioselectivity of the reaction. For this compound, electrophilic attack is expected to occur preferentially on the ring bearing the carbamic acid group, at the positions ortho and para to this substituent. The para position (C6) is sterically more accessible than the ortho positions (C2 and C4). Attack on the second phenyl ring is also possible, primarily at its para position (C4'). youtube.com The general mechanism for electrophilic aromatic substitution involves the formation of a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. wikipedia.org

The regioselectivity of these reactions on substituted biphenyls can be complex and is influenced by the electronic and steric nature of the substituents. stackexchange.comvaia.comresearchgate.netlibretexts.org For instance, in the sulfonation of 3-aminobiphenyl (B1205854), the major product is the result of substitution at the para position of the adjacent ring, highlighting the directing influence of the amino group across the biphenyl system. stackexchange.com

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. byjus.commasterorganicchemistry.com The biphenyl core of this compound, without additional activating groups, is generally not reactive towards nucleophilic aromatic substitution under standard conditions. However, the introduction of potent electron-withdrawing groups, such as a nitro group, can activate the ring for such reactions. byjus.com The reaction proceeds through an addition-elimination mechanism involving a negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.com For nucleophilic aromatic substitution to occur, a good leaving group (e.g., a halide) must be present on the ring.

Functional Group Transformations and Stability of the Carbamic Acid Moiety

The carbamic acid moiety (-NHCOOH) is a key functional group in this compound, but it is also known for its limited stability. wikipedia.org Carbamic acids are prone to decarboxylation to yield the corresponding amine, in this case, 3-aminobiphenyl. thieme-connect.deacs.org This instability can be a significant consideration in synthetic strategies and the storage of the compound.

Stability:

The stability of carbamic acids is influenced by factors such as temperature, pH, and the nature of the substituents. thieme-connect.desolubilityofthings.com In acidic solutions, carbamic acids are generally unstable and readily decompose. nih.gov Under basic conditions, they can be deprotonated to form more stable carbamate (B1207046) salts. nih.govmdpi.com The stability of carbamate esters, which are derivatives of carbamic acids, has been studied extensively. For instance, aryl carbamates show varying stability depending on the substituents on the aryl ring. Electron-donating groups tend to increase the stability of the carbamate. nih.gov

Functional Group Transformations:

The carbamic acid group can undergo various transformations, providing a handle for further derivatization.

Esterification: Reaction with alcohols can lead to the formation of carbamate esters. These esters are generally more stable than the parent carbamic acid and are a common structural motif in pharmaceuticals. nih.govwikipedia.org

Amidation: Reaction with amines can form ureas.

Reduction: The carboxylic acid part of the moiety can potentially be reduced, although this is less common.

Protection/Deprotection: The amine functionality within the carbamic acid can be protected using standard protecting group strategies to allow for selective reactions at other positions of the molecule. The carbamic acid itself can be considered a protected form of the amine, which can be liberated through decarboxylation. wikipedia.org

Derivatization reactions of carbamates, such as those with heptafluorobutyric anhydride, have been used for analytical purposes. nih.gov The reactivity of the carbamate group is crucial for the biological activity of some enzyme inhibitors, where it can react with active site residues. rsc.org

Synthesis of Novel Structural Analogs and Derivatives

The synthesis of novel structural analogs and derivatives of this compound is of interest for exploring structure-activity relationships in drug discovery and for creating new materials with tailored properties. nih.gov

A primary strategy for creating analogs is the introduction of various substituents onto the biphenyl core. This can be achieved through electrophilic aromatic substitution reactions as previously discussed, or more versatilely through cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biphenyls. gre.ac.uknih.govresearchgate.netacs.orgrsc.org This palladium-catalyzed reaction involves the coupling of an aryl boronic acid or ester with an aryl halide or triflate. nih.govacs.org This method allows for the synthesis of a wide variety of substituted biphenyls with good functional group tolerance and under mild reaction conditions. nih.govacs.org

For example, to synthesize derivatives of this compound with substituents on the second phenyl ring, one could start with a suitably substituted phenylboronic acid and couple it with a protected 3-bromoaniline (B18343) derivative, followed by formation of the carbamic acid.

| Reactant 1 (Aryl Halide) | Reactant 2 (Arylboronic Acid) | Catalyst/Base | Product (Biphenyl Derivative) | Reference |

| 3-Bromoaniline derivative | Substituted Phenylboronic Acid | Pd(PPh3)4 / Na2CO3 | Substituted 3-Aminobiphenyl derivative | nih.gov |

| Bromo- and chloro-substituted benzyl (B1604629) esters | Phenylboronic Acids | PdCl2 / Phosphine (B1218219) ligand | (Benzyl)biphenyls | acs.org |

| Substituted Bromobenzene (B47551) | Substituted Phenylboronic Acids | Pd(OH)2 / K3PO4 | Substituted Biaryls | nih.gov |

Interactive Data Table: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis This table illustrates the versatility of the Suzuki-Miyaura coupling in synthesizing a range of biphenyl derivatives.

Remote C-H functionalization is another advanced strategy for modifying the biphenyl core. nih.govescholarship.org This approach allows for the introduction of functional groups at positions that are not easily accessible through classical electrophilic substitution reactions.

Modifications of the carbamic acid linkage itself can lead to a diverse range of analogs. As mentioned, the carbamic acid can be converted into more stable esters or amides (ureas). The synthesis of O-arylcarbamate inhibitors of fatty acid amide hydrolase (FAAH) often involves the reaction of a substituted biphenyl phenol (B47542) with an isocyanate. nih.govescholarship.org

The synthesis of carbamates can be achieved through various methods, including the reaction of alcohols with isocyanates, alcoholysis of carbamoyl (B1232498) chlorides, or from chloroformates and amines. wikipedia.org The Curtius rearrangement of acyl azides is another route to isocyanates, which can then be trapped with alcohols to form carbamates. nih.gov

Biological and Pharmacological Investigations Mechanistic Focus of 1,1 Biphenyl 3 Ylcarbamic Acid Derivatives

In Vitro Enzyme Inhibition Studies

The biphenyl (B1667301) carbamate (B1207046) framework has been successfully utilized to design inhibitors for several key enzymes implicated in human diseases. These studies are foundational to understanding the therapeutic potential of this class of compounds.

Certain derivatives of the biphenyl scaffold have been investigated for their ability to inhibit cholinesterases, enzymes critical for breaking down the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary strategy for managing cognitive diseases like Alzheimer's. Research into a series of histamine (B1213489) H3 receptor antagonists built on a central 4,4'-biphenyl scaffold revealed that some of these compounds also possessed moderate cholinesterase inhibitory activity. nih.gov

For instance, the modulation of terminal groups and the linker connecting them to the biphenyl core was explored to understand the structure-activity profile. One notable compound from this series, 1-[2-(4'-piperidinomethyl-biphenyl-4-yl)ethyl]piperidine, demonstrated a pIC50 value of 5.96 for the inhibition of rat brain cholinesterase. nih.gov This dual-action potential, combining H3 receptor antagonism with acetylcholinesterase inhibition, has been proposed as a promising approach for developing new therapeutic agents for cognitive disorders. nih.gov

Cholinesterase Inhibition by Biphenyl Derivatives

| Compound | Target | Inhibitory Activity (pIC50) | Reference |

|---|---|---|---|

| 1-[2-(4'-piperidinomethyl-biphenyl-4-yl)ethyl]piperidine | Rat Brain Cholinesterase | 5.96 | nih.gov |

A significant area of research for biphenyl-3-ylcarbamic acid derivatives has been the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the main enzyme responsible for the breakdown of endocannabinoids, such as anandamide (B1667382) (AEA). nih.gov By inhibiting FAAH, the levels of these endogenous signaling lipids increase, producing analgesic, anti-inflammatory, and anxiolytic effects. nih.govnih.gov

Derivatives of O-biphenyl-3-yl carbamates are prominent, often irreversible, FAAH inhibitors. nih.gov One of the most well-characterized compounds is cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester, also known as URB597. nih.govescholarship.org Studies have confirmed that URB597's ability to increase brain anandamide levels is exclusively due to its inhibition of FAAH. escholarship.org Another potent derivative, 4-phenylbutylcarbamic acid 3′-carbamoylbiphenyl-3-yl ester (URB878), shows a very high in vitro potency with an IC50 of 0.33 nM. nih.gov

The mechanism is covalent, and the degree of FAAH inhibition measured ex vivo serves as a reliable indicator of the compound's concentration in a specific tissue. nih.gov Research has also focused on developing peripherally restricted FAAH inhibitors to avoid central nervous system (CNS) side effects. nih.gov

In Vitro FAAH Inhibition by 1,1'-Biphenyl-3-ylcarbamic Acid Derivatives

| Compound | Inhibitory Concentration (IC50) | Reference |

|---|---|---|

| 4-phenylbutylcarbamic acid 3′-carbamoylbiphenyl-3-yl ester (URB878) | 0.33 ± 0.03 nM | nih.gov |

| m-hydroxyl derivative 35 | 0.5 nM | nih.gov |

| Methylsulphone derivative 7g | Single-digit nanomolar | nih.gov |

| Sulphonamide derivative 7f | Single-digit nanomolar | nih.gov |

The versatility of the biphenyl scaffold extends to other enzyme families beyond cholinesterases and FAAH.

Carbonic Anhydrase (CA) Inhibition: A synthesized iminothiazoline analogue containing a biphenyl group, (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, was identified as a potent inhibitor of human carbonic anhydrase (hCA). nih.gov CAs are metalloenzymes involved in various physiological processes, and their inhibitors are used to treat conditions like glaucoma and epilepsy. nih.gov This particular derivative demonstrated excellent inhibitory potential with an IC50 value of 0.147 µM. nih.gov

Human Protein Tyrosine Phosphatase Beta (HPTPβ) Inhibition: In a different structural class, derivatives of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid were designed as nonphosphonate-based inhibitors of HPTPβ. researchgate.net Compounds from this series showed favorable inhibitory activity and good selectivity for HPTPβ over other phosphatases like PTP1B and SHP2. researchgate.net

Inhibition of Other Enzymes by Biphenyl Derivatives

| Compound Class/Name | Enzyme Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide | Carbonic Anhydrase (hCA) | 0.147 ± 0.03 µM | nih.gov |

| (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives (C2, C22) | HPTPβ | Favorable inhibition at 10 µM | researchgate.net |

Receptor Binding and Modulation Assays (Molecular Level)

In addition to enzyme inhibition, biphenyl derivatives have been designed as ligands for G-protein coupled receptors (GPCRs). Receptor binding assays, which typically use radiolabeled ligands to compete with the test compound, are crucial for determining a compound's affinity (Ki) and potency (KB). nih.govnih.gov

Specifically, the 4,4'-biphenyl fragment has been used as a rigid scaffold to develop potent and selective non-imidazole antagonists for the histamine H3 receptor. nih.gov Binding studies on rat and human H3 receptors showed that di-basic compounds, in particular, had high binding affinities in the nanomolar range. nih.gov The compound 1-[2-(4'-piperidinomethyl-biphenyl-4-yl)ethyl]piperidine, which also inhibits cholinesterase, exhibited a high H3 receptor binding affinity (pKi = 8.70) and antagonist potency (pKB = 9.28). nih.gov

Receptor Binding Affinity of a Biphenyl Derivative

| Compound | Receptor Target | Binding Affinity (pKi) | Antagonist Potency (pKB) | Reference |

|---|---|---|---|---|

| 1-[2-(4'-piperidinomethyl-biphenyl-4-yl)ethyl]piperidine | Histamine H3 Receptor | 8.70 | 9.28 | nih.gov |

Investigation of Molecular Mechanisms of Action

Understanding the molecular interactions between a compound and its target is key to rational drug design. For derivatives of this compound, molecular docking and simulation studies have provided insights into their mechanisms of action.

For FAAH inhibitors, the mechanism involves the covalent modification of a catalytic serine residue within the enzyme's active site, leading to its irreversible inactivation. nih.gov This prevents the hydrolysis of fatty acid amides like anandamide, thereby increasing their signaling. nih.govnih.gov

In the case of the carbonic anhydrase inhibitor (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, molecular docking studies revealed its binding mode. The inhibitor forms four hydrogen bonds and engages in multiple hydrophobic interactions with the enzyme's active site. nih.gov Molecular dynamics simulations further confirmed that the protein-ligand complex remained stable over time. nih.gov

For the HPTPβ inhibitors, docking results suggested that the (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives fit efficiently into the catalytic site. researchgate.net Furthermore, they were shown to interact with key amino acid residues (Lys1807, Arg1809, and Lys1811) in a secondary binding pocket adjacent to the catalytic center, which likely contributes to their potency and selectivity. researchgate.net

Structure-Activity Relationship (SAR) Elucidation for Biological Effects

Systematic modification of the biphenyl carbamate structure has allowed for the elucidation of key structure-activity relationships (SAR), guiding the optimization of potency, selectivity, and pharmacokinetic properties.

For FAAH inhibitors , two regions of the O-biphenyl-3-yl carbamate scaffold have been identified as critical for modulating CNS penetration. nih.gov The R1 region (the distal phenyl ring) and the R2 region (the proximal phenyl ring) are essential for limiting access to the brain. nih.gov

Replacing the carbamoyl (B1232498) group at the R1 position with a methyl, 1-hydroxyethyl, or hydroxymethyl group resulted in compounds that retained FAAH inhibitory activity but readily entered the CNS. nih.gov

Conversely, bioisosteric replacement of the carbamoyl group with a sulphonamide or methylsulphone group yielded potent FAAH inhibitors with significantly reduced brain penetration. nih.gov

Introducing a hydroxyl group at the R2 position (para to the carbamate linkage) also helps create peripherally restricted inhibitors. nih.gov

For histamine H3 receptor antagonists , SAR studies on the 4,4'-biphenyl scaffold showed that:

Di-basic compounds generally exhibited the highest binding affinities. nih.gov

The steric properties and basicity of the terminal groups, as well as the length of the linker connecting them to the biphenyl core, are important factors influencing potency. nih.gov Asymmetrical compounds with a piperidine (B6355638) ring at one end and different groups at the other allowed for exploration of the steric requirements at each end of the molecule. nih.gov

This systematic exploration of the chemical space around the biphenyl core has been instrumental in tailoring derivatives for specific biological effects and therapeutic profiles.

Design and Evaluation of Prodrug Strategies

Information on the design and evaluation of prodrug strategies for this compound is not available in the current body of scientific literature.

Potential Applications in Chemical Biology and Materials Science

Utility as a Synthetic Intermediate for Complex Molecule Synthesis

1,1'-Biphenyl-3-ylcarbamic acid and its derivatives are valuable synthetic intermediates in the creation of more complex molecules. The biphenyl (B1667301) structure itself is a common scaffold in medicinal chemistry, and the carbamic acid group provides a reactive handle for various chemical transformations.

Synthetic routes to derivatives often involve coupling reactions. For instance, O-biphenyl-3-yl carbamates can be synthesized through a Suzuki cross-coupling reaction. nih.gov This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, a fundamental process in building complex organic molecules. nih.gov Another common method is the reaction of an amine with a carboxylic acid derivative using a coupling reagent. evitachem.com Reductive amination can also be employed to form the final product from intermediate compounds. evitachem.com

The versatility of the carbamic acid moiety allows for its participation in various reactions, including nucleophilic substitutions and condensation reactions with aldehydes or ketones to form more elaborate structures. evitachem.com Furthermore, the amino group of related biphenyl compounds can be oxidized to form nitro derivatives, and ester groups can be reduced to alcohols. The biphenyl group itself can undergo electrophilic aromatic substitution reactions.

These synthetic strategies enable the construction of a wide array of complex molecules with potential applications in various fields. For example, derivatives of this compound have been investigated as inhibitors of enzymes like fatty acid amide hydrolase (FAAH). nih.govacs.org The synthesis of these inhibitors often involves multi-step sequences, starting from commercially available materials and employing reactions like bromination, Suzuki coupling, and carbamoylation. nih.gov

The following table provides a summary of synthetic reactions involving this compound and its derivatives:

Integration into Advanced Materials and Polymers

The rigid and planar structure of the biphenyl moiety, combined with the reactive nature of the carbamic acid group, makes this compound and its derivatives attractive building blocks for advanced materials and polymers.

Carbamate-functional resins, which can be derived from biphenyl structures, are utilized in the formulation of high-solids coating compositions. google.com These coatings can exhibit desirable properties such as scratch and mar resistance, as well as resistance to environmental etch. google.com The carbamate (B1207046) groups can react with other functional groups in a second resin to form a crosslinked network, resulting in a durable and protective coating. google.com

Bio-based polymers containing functional groups similar to carbamic acids are also being explored for the development of functional coatings. nih.gov These coatings can provide surfaces with properties like antimicrobial resistance, water repellency, and improved barrier properties against gases. nih.gov

Biphenyl derivatives are key components in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). made-in-china.combldpharm.com They can be used as intermediates in the synthesis of host materials for phosphorescent OLEDs. rsc.org Bipolar host materials incorporating biphenyl structures can facilitate balanced charge injection and transport, leading to highly efficient devices with low efficiency roll-off. rsc.org

In the realm of Liquid Crystal Displays (LCDs), various biphenyls and their analogues are fundamental components of liquid crystal mixtures. nih.gov While this compound itself is not a primary liquid crystal monomer, the biphenyl core is a prevalent structural motif in many liquid crystals. nih.gov The specific properties of the liquid crystal phase are tuned by the substituents on the biphenyl rings. nih.gov

The following table highlights the roles of biphenyl derivatives in OLEDs and LCDs:

Role in Biosensor Development and Analytical Chemistry

The specific interactions of this compound derivatives with biological molecules make them suitable for use in biosensors. For instance, enzyme inhibitors based on this scaffold could be incorporated into biosensors for the detection of specific analytes.

A general principle for biosensors involves the enzymatic degradation of a substrate, leading to a detectable signal, such as a color change. mdpi.com Cholinesterase inhibitors, for example, can be detected using biosensors that measure the inhibition of the cholinesterase enzyme. mdpi.com While not directly involving this compound, this illustrates the potential for its derivatives that inhibit other enzymes to be used in similar biosensor designs. The development of new carrier materials, such as glass nanofibers, can enhance the performance of such biosensors by providing a better reaction environment and a more distinct signal. mdpi.com

In analytical chemistry, the predictable reactivity of the carbamic acid and biphenyl groups allows for their use in derivatization reactions to improve the detection and quantification of certain molecules.

Future Directions and Emerging Research Avenues for 1,1 Biphenyl 3 Ylcarbamic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Design

The traditional drug discovery process is notoriously time-consuming and expensive. Artificial intelligence (AI) and machine learning (ML) are rapidly transforming this landscape by enhancing the efficiency, speed, and accuracy of research and development. researchgate.net For 1,1'-biphenyl-3-ylcarbamic acid, these computational tools offer a powerful strategy to navigate the vast chemical space and accelerate the design of novel derivatives with optimized properties.

Furthermore, generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), represent a revolutionary approach to de novo drug design. nih.gov These models can learn the underlying chemical rules from a database of known active molecules and then generate entirely new molecular structures based on the this compound scaffold, tailored to possess desired properties. This could lead to the discovery of compounds with novel mechanisms of action or improved "druggability." AI can also streamline the process by predicting absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties, helping to prioritize candidates with favorable profiles early in the discovery phase. nih.gov

| AI/ML Technique | Application to this compound Design | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure of derivatives. | Faster identification of potent and selective compounds. |

| Generative Adversarial Networks (GANs) | Design novel molecules with the this compound core. | Discovery of patentable derivatives with optimized properties. |

| Virtual Screening | Computationally screen large libraries of virtual compounds for potential binding to a target. | Efficient identification of hit compounds for further testing. |

| ADME/T Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early de-selection of candidates likely to fail in later stages. |

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of this compound and its analogues often relies on established methods like the Suzuki cross-coupling reaction, which typically employs a palladium catalyst to form the crucial biphenyl (B1667301) bond. acs.orgnih.gov While effective, there is a growing need for more sustainable, efficient, and cost-effective synthetic routes. Future research will likely focus on the exploration of novel catalytic systems that align with the principles of green chemistry.

One promising area is the advancement of palladium-catalyzed reactions, such as developing ligand-free protocols or using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Research into next-generation catalysts will aim to replace precious metals like palladium with more abundant and less toxic earth-abundant metals such as iron, copper, or nickel. The development of robust catalysts that can operate in greener solvents (e.g., water or ethanol) and at lower temperatures would further enhance the sustainability of the synthesis.

Another frontier is the application of biocatalysis, using enzymes to perform specific chemical transformations with high selectivity and under mild conditions. While challenging for reactions like C-C bond formation, advances in enzyme engineering could yield biocatalysts capable of constructing the biphenyl core. Similarly, the field of photoredox catalysis, which uses light energy to drive chemical reactions, offers a powerful and sustainable alternative to traditional methods that often require harsh reagents and conditions.

| Catalytic System | Current Status/Method | Future Exploration | Sustainability Goal |

| Palladium Catalysis | Standard for Suzuki cross-coupling. acs.orgnih.gov | Development of ligand-free and recyclable catalysts. | Reduce catalyst waste and cost. |

| Earth-Abundant Metal Catalysis | Less common for this specific scaffold. | Investigation of iron, nickel, or copper-based catalysts. | Replace precious metals with cheaper, less toxic alternatives. |

| Microwave-Assisted Synthesis | Shown to improve yields for related compounds. | Optimization for large-scale, energy-efficient production. | Reduce reaction times and energy consumption. |

| Biocatalysis / Photoredox Catalysis | Largely unexplored for this compound class. | Engineering enzymes or developing light-driven synthetic routes. | Enable reactions under mild, environmentally benign conditions. |

Advanced Mechanistic Studies at the Atomic Level

A deeper understanding of how this compound derivatives interact with their biological targets on an atomic level is crucial for rational drug design. While X-ray crystallography and molecular docking have provided valuable static snapshots of binding modes for some analogues, future research will employ more advanced techniques to capture the dynamic nature of these interactions. researchgate.netnih.gov

Computational methods like molecular dynamics (MD) simulations can reveal how a compound and its target protein behave over time, providing insights into the thermodynamics and kinetics of binding, the role of water molecules in the active site, and allosteric effects. Combining these simulations with quantum mechanics/molecular mechanics (QM/MM) methods can offer a highly accurate description of the electronic events that occur during bond formation, which is particularly relevant for covalent inhibitors like the O-biphenyl-3-yl carbamates that inhibit FAAH. nih.gov

Experimentally, advanced nuclear magnetic resonance (NMR) spectroscopy techniques can be used to study protein-ligand interactions in solution, complementing the solid-state data from crystallography. Cryogenic electron microscopy (cryo-EM) is also emerging as a powerful tool for determining the structures of large, flexible protein complexes that are difficult to crystallize, potentially opening up new target classes for this scaffold. These detailed mechanistic insights will enable the fine-tuning of inhibitor design to achieve greater potency and selectivity.

Expanding the Scope of Biological Targets and Pathways

Research to date has successfully identified several biological targets for derivatives of this compound, including enzymes from different classes like hydrolases (FAAH), phosphatases (HPTPβ), and kinases (PKMYT1). nih.govresearchgate.netnih.gov This demonstrated versatility suggests that the this compound scaffold is a privileged structure capable of interacting with a wider range of biological targets than currently known.

Future research should systematically explore this potential. Unbiased screening approaches, such as chemoproteomics using activity-based protein profiling (ABPP), could be employed to identify new cellular targets in an unbiased manner. High-throughput screening of diverse libraries built around the this compound core against panels of enzymes (e.g., kinases, proteases, other hydrolases) could reveal unexpected activities.

Given that derivatives have shown activity against FAAH, which is involved in endocannabinoid signaling, and PKMYT1, which is a key cell cycle regulator, there is a strong rationale to explore other proteins within these pathways. nih.govnih.gov For instance, investigating other serine hydrolases or different members of the CDK family could be a fruitful starting point. By identifying novel targets and pathways, the potential therapeutic applications of this compound class could be expanded into new disease areas beyond pain, inflammation, and cancer.

| Known Target Class | Example Target | Potential Future Target Classes | Rationale |

| Hydrolases | Fatty Acid Amide Hydrolase (FAAH). nih.gov | Other serine hydrolases, esterases, amidases. | Structural similarity of active sites. |

| Protein Tyrosine Phosphatases | HPTPβ. researchgate.net | Other PTPs, dual-specificity phosphatases. | Scaffold acts as a phosphotyrosine mimetic. |

| Protein Kinases | PKMYT1. nih.gov | Other members of the WEE1 kinase family, CDKs. | Targeting related proteins in cell cycle regulation. |

Development of Multidisciplinary Research Collaborations

The increasing complexity of modern chemical and biological research necessitates a shift away from siloed work toward integrated, multidisciplinary collaborations. The future development of this compound and its derivatives will be significantly enhanced by fostering partnerships between experts from diverse fields.

For example, a successful project would involve a team of:

Computational Chemists and AI Specialists: To design novel compounds and predict their properties (as outlined in 8.1).

Synthetic Organic Chemists: To develop innovative and sustainable methods for creating these new molecules (as in 8.2).

Structural Biologists and Biophysicists: To conduct advanced mechanistic studies and determine how the compounds interact with their targets at an atomic level (as in 8.3).

Pharmacologists and Cell Biologists: To test the activity of the compounds in cellular and animal models and to explore new biological pathways (as in 8.4).

Such collaborations, often spanning multiple academic institutions and industry partners, create a synergistic environment where complex problems can be addressed from multiple perspectives. This integrated approach is essential for translating fundamental discoveries made in the laboratory into clinically relevant outcomes, ensuring that the full potential of promising scaffolds like this compound can be effectively harnessed for scientific and therapeutic advancement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.